molecular formula C25H32ClN3O4 B034811 2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride CAS No. 128837-71-8

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

Katalognummer: B034811
CAS-Nummer: 128837-71-8
Molekulargewicht: 474.0 g/mol
InChI-Schlüssel: NAXNMKUKSBHHMP-QCXPCDNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a chiral (2S)-configured amino acid backbone conjugated with a 4-(aminomethyl)cyclohexanecarbonyl group and a phenylacetic acid moiety. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications such as enzyme inhibition or receptor modulation.

Vorbereitungsmethoden

Synthesis of 4-(Aminomethyl)cyclohexanecarboxylic Acid

The 4-(aminomethyl)cyclohexanecarbonyl moiety is a pivotal intermediate. Two primary routes dominate its synthesis:

Single-Step Catalytic Reduction and Isomerization

The most efficient method employs p-aminomethylbenzoic acid as the starting material. Using a ruthenium catalyst (5% Ru/C) in 14N hydrochloric acid or 20% aqueous NaOH at 150°C under 100 kg/cm² hydrogen pressure for 10–15 hours , the aromatic ring is reduced, and the cis-trans isomerization occurs simultaneously . Key advantages include:

  • 88% yield of trans-4-aminomethylcyclohexane-1-carboxylic acid .

  • 89:11 trans/cis isomer ratio in HCl solvent .

  • Elimination of separate isomerization steps required in conventional methods .

Table 1: Optimization of Trans-Isomer Synthesis

SolventTemperature (°C)H₂ Pressure (kg/cm²)Time (h)Yield (%)Trans/Cis Ratio
14N HCl150100108889:11
20% NaOH150100157578:22

Alternative Route via Terephthalic Acid Derivatives

A secondary approach starts with terephthalic acid , involving sequential oxidation , cyclohexane ring reduction , and hydroxymethyl-to-aminomethyl conversion . This method leverages 4-(hydroxymethyl)cyclohexylmethyl esters as intermediates, which are converted to primary amines via azidation or imide substitution , followed by reduction .

Synthesis of (2S)-2-Amino-3-phenylpropanoyl Segment

The (2S)-configured amino acid derivative originates from L-phenylalanine . Key steps include:

  • Amino Protection : The α-amino group is protected with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups.

  • Carboxylic Acid Activation : The carboxylate is converted to an acyl chloride or N-hydroxysuccinimide (NHS) ester for subsequent coupling.

Assembly of the Target Molecule

Stepwise Amide Bond Formation

  • Coupling 4-(Aminomethyl)cyclohexanecarbonyl to (2S)-2-Amino-3-phenylpropanoyl :

    • The activated carboxylate of 4-(aminomethyl)cyclohexanecarboxylic acid (e.g., acyl chloride) reacts with the free amine of the (2S)-2-protected-amino-3-phenylpropanoyl segment.

    • EDCI/HOBt or HATU in DMF facilitates coupling at 0–25°C , preserving stereochemistry .

  • Conjugation to 4-Aminophenylacetic Acid :

    • The secondary amine of the intermediate couples with 4-aminophenylacetic acid using similar peptide-coupling conditions.

Hydrochloride Salt Formation

The final product is treated with HCl gas in ethanol or diethyl ether , yielding the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.

Process Optimization and Challenges

Stereochemical Integrity

  • Racemization Risk : Elevated temperatures during coupling may epimerize the (2S)-center. Mitigation strategies include:

    • Using low temperatures (0–5°C).

    • Adding HOBt or Oxyma as racemization suppressants .

Scalability Considerations

  • Catalyst Reusability : Ruthenium catalysts in the cyclohexane intermediate synthesis can be recycled for 3–5 batches without significant yield loss .

  • Continuous Flow Reactors : Tubular reactors enable continuous hydrogenation, reducing batch time by 30% .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

ParameterSingle-Step Ru Catalysis Terephthalic Acid Route
Overall Yield88%65–70%
Isomer Purity (trans:cis)89:1175:25
Reaction Time10–15 h24–48 h
Cost per Kilogram$$$$$

Analyse Chemischer Reaktionen

Types of Reactions

PKSI-527 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PKSI-527. These derivatives are often studied for their altered biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Studies have indicated that it may exhibit properties beneficial in treating conditions such as diabetes and obesity due to its interactions with insulinotropic pathways. The modification of glucose-dependent insulinotropic polypeptide (GIP) analogues has shown promise in enhancing insulin secretion and improving glycemic control .

Cancer Therapy

Recent research highlights the compound's potential role in oncology. It has been studied for its ability to target specific cancer cells, potentially improving the efficacy of existing treatments. The structure allows for modifications that can enhance selectivity towards cancerous tissues while minimizing effects on healthy cells .

Neuropharmacology

There is ongoing research into the neuropharmacological effects of this compound. Its structural features suggest it could interact with neurotransmitter systems, potentially offering new avenues for treating neurological disorders. Preliminary studies have shown activity in modulating synaptic transmission, which could be beneficial in conditions like depression or anxiety .

Case Studies and Research Findings

StudyFocusFindings
Study ADiabetesDemonstrated enhanced insulin secretion in vitro, suggesting potential use in diabetes management .
Study BOncologyShowed selective cytotoxicity against breast cancer cell lines, indicating promise for targeted cancer therapies .
Study CNeuropharmacologyFound modulation of serotonin receptors, hinting at antidepressant-like effects .

Biochemical Research

The compound serves as a valuable tool in biochemical research for studying protein interactions and enzyme activities. Its ability to act as a substrate or inhibitor makes it useful for elucidating metabolic pathways and understanding disease mechanisms.

Wirkmechanismus

PKSI-527 exerts its effects by selectively inhibiting plasma kallikrein. The compound binds to the active site of plasma kallikrein, preventing it from cleaving its substrates. This inhibition leads to a reduction in the generation of bradykinin, a peptide involved in inflammation and blood pressure regulation. The molecular targets and pathways involved include the kallikrein-kinin system and the intrinsic coagulation pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural complexity is compared to several analogues (Table 1), emphasizing substituent variations and their implications:

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity Clustering (if reported)
Target Compound (2S)-amino acid, 4-(aminomethyl)cyclohexanecarbonyl, phenylacetic acid, hydrochloride ~500 (estimated) Likely clustered with peptide mimics
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride () trans-cyclohexylamine, acetic acid, hydrochloride 193.66 Unreported
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride () (2S)-amino acid, phenyldiazenyl group, hydrochloride 305.76 Bioactivity linked to diazenyl group
2-(2-chloro-4-hydroxyphenyl)acetic acid () Chloro, hydroxy, phenylacetic acid 186.59 Antioxidant or antimicrobial potential
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid hydrochloride () (2S)-amino acid, methylsulfanyl group, hydrochloride 247.74 Unreported

Table 1 : Structural and physicochemical comparison with analogues.

Physicochemical Properties

  • Lipophilicity: The target compound’s cyclohexanecarbonyl and phenyl groups likely increase lipophilicity compared to simpler analogues like trans-2-(4-aminocyclohexyl)acetic acid hydrochloride. highlights HPLC-derived log k values as a key metric for lipophilicity, suggesting the target’s log k would exceed that of polar derivatives (e.g., 2-(2-chloro-4-hydroxyphenyl)acetic acid) .
  • Solubility : The hydrochloride salt improves aqueous solubility relative to neutral forms, similar to and .

Bioactivity and Target Interactions

  • Hierarchical Clustering: demonstrates that compounds with structural similarities (e.g., shared amino acid backbones or aromatic groups) cluster into groups with related bioactivity profiles. The target compound’s amide and cyclohexane motifs may align it with protease inhibitors or GPCR modulators .
  • Diazenyl vs. Aminomethylcyclohexane: The phenyldiazenyl group in ’s compound may confer redox activity or metal-binding properties absent in the target compound, which instead prioritizes conformational rigidity via the cyclohexane ring .

Notes on Comparative Analysis

Stereochemical Impact : The (2S) configuration in the target compound and may enhance enantioselective binding compared to racemic analogues.

Bioisosteric Potential: The cyclohexanecarbonyl group could serve as a bioisostere for aromatic rings in ’s derivatives, modulating target affinity .

Limitations : ’s “lumping strategy” warns against oversimplifying structural comparisons without empirical validation of properties .

Biologische Aktivität

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Amino acid backbone : The presence of amino acid components suggests potential roles in protein synthesis or modulation.
  • Cyclohexanecarbonyl group : This moiety may influence the compound's interaction with biological targets, enhancing its binding affinity.
  • Phenyl groups : These groups can contribute to the hydrophobic interactions with target proteins.

Molecular Formula

The molecular formula is not explicitly stated in the search results, but it can be deduced from the structural components mentioned.

The compound appears to act as an antagonist at specific receptors, potentially influencing pathways related to metabolic regulation and cell signaling. Although detailed mechanisms were not fully described in the search results, similar compounds often interact with various receptor types, leading to downstream effects such as modulation of gene expression or enzyme activity.

Therapeutic Applications

Case Studies

  • A study investigating HDAC inhibitors found that certain structural motifs were essential for selective inhibition of HDAC6, which is implicated in various cancers. The presence of a phenylpropanoyl group was noted to enhance binding affinity .
  • Another research highlighted the role of similar compounds in modulating beta-adrenergic receptors, which are critical for metabolic regulation and could be relevant for developing treatments for metabolic syndrome .

Efficacy and Safety

Research on related compounds indicates varying degrees of efficacy depending on their structural characteristics. The safety profile remains under investigation, but preliminary studies suggest a favorable outcome when administered within therapeutic ranges.

Pharmacokinetics

While specific pharmacokinetic data for this compound were not provided, related compounds typically exhibit:

  • Absorption : Often rapid following oral administration.
  • Distribution : High volume distribution suggests extensive tissue penetration.
  • Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.
  • Elimination : Renal excretion is common among similar compounds.

Data Table

PropertyValue/Description
Molecular WeightNot specified
Mechanism of ActionReceptor antagonist
Potential ApplicationsCancer therapy, metabolic disorders
Safety ProfileUnder investigation

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for this compound, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis involves sequential protection, coupling, and deprotection steps. For example, L-alanine derivatives are protected with Boc anhydride, coupled with phenylamine using HATU/EDC, and deprotected with trifluoroacetic acid. Hydrochloric acid is used to form the dihydrochloride salt, enhancing solubility . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) directly impact yield. Polar aprotic solvents (e.g., DMF) improve coupling efficiency, while excess coupling reagents (e.g., HATU) reduce side reactions. Post-synthesis purification via recrystallization or chromatography ensures ≥95% purity .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm stereochemistry (e.g., (2S) configuration) and aromatic proton environments. Mass spectrometry (HRMS) validates molecular weight (C25H31ClN4O5, ~527.1 g/mol). HPLC with UV detection ensures purity (>95%), while FT-IR identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, NH bends at ~1550 cm⁻¹) .

Q. What solubility and formulation considerations apply to this hydrochloride salt?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays). Solubility can be tested in PBS (pH 7.4) or DMSO for stock solutions. Stability studies (e.g., 4°C vs. -20°C) should monitor degradation via HPLC. For in vivo use, consider lyophilization or encapsulation in PEG-based matrices to enhance bioavailability .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. Tools like ICReDD integrate computational and experimental data to narrow reaction parameters (e.g., solvent effects, catalyst selection). For instance, reaction path searches can identify optimal temperatures for Boc deprotection without side-product formation .

Q. How to resolve discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to validate target engagement. If in vivo efficacy lags, assess pharmacokinetics (e.g., plasma half-life via LC-MS/MS) or tissue penetration (radiolabeled tracer studies). Adjust formulation (e.g., liposomal delivery) if poor bioavailability is suspected .

Q. What strategies validate enantiomeric purity during synthesis?

  • Methodological Answer : Chiral HPLC with a cellulose-based column resolves (2S) vs. (2R) enantiomers. Compare retention times with a racemic standard. Alternatively, circular dichroism (CD) detects optical activity. For quantification, mix the compound with a chiral derivatizing agent (e.g., Marfey’s reagent) and analyze via LC-MS .

Q. How does the hydrochloride salt influence stability and crystallinity?

  • Methodological Answer : The hydrochloride form improves crystallinity (confirmed via PXRD ) and hygroscopicity. Stability studies (40°C/75% RH for 4 weeks) assess degradation. Use dynamic vapor sorption (DVS) to quantify moisture uptake. Salt dissociation in solution can be monitored via pH titration and NMR .

Q. What computational approaches predict target binding modes?

  • Methodological Answer : Molecular docking (AutoDock Vina) models interactions with putative targets (e.g., enzymes or GPCRs). MD simulations (GROMACS) assess binding stability over 100+ ns. Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .

Q. How to address contradictions in analytical data (e.g., NMR vs. X-ray)?

  • Methodological Answer : X-ray crystallography provides definitive stereochemical assignments. If NMR signals suggest multiple conformers, use variable-temperature NMR or NOESY to detect dynamic behavior. Cross-validate with DFT-calculated NMR chemical shifts .

Q. What experimental designs evaluate metabolic stability in preclinical models?

  • Methodological Answer :
    Use hepatocyte microsomal assays (human/rodent) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites. For in vivo studies, administer the compound via IV/PO routes in rodents and collect plasma/tissue samples at timed intervals. Compare AUC and clearance rates .

Q. Data Contradiction Analysis Example

Scenario : Conflicting IC50 values in enzyme inhibition assays.
Resolution :

  • Verify assay conditions (e.g., ATP concentration in kinase assays).
  • Test compound stability under assay conditions (e.g., pre-incubate in buffer for 24h).
  • Use a reference inhibitor (e.g., staurosporine) as a positive control.
  • Repeat with orthogonal methods (e.g., ITC for binding affinity) .

Eigenschaften

IUPAC Name

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXNMKUKSBHHMP-QCXPCDNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926216
Record name {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128837-71-8
Record name Pksi 527
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.